(4-Phenoxy-benzoylamino)-acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(4-phenoxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(18)10-16-15(19)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPWRWSNTGJXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Landscape of Phenoxyacetic Acid and Benzoylamino Derivatives
(4-Phenoxy-benzoylamino)-acetic acid is a member of two distinguished families of organic compounds: phenoxyacetic acid derivatives and benzoylamino derivatives. Understanding these parent classes is essential to appreciating the potential significance of the target molecule.
Phenoxyacetic Acids: This class of compounds is built upon a core structure where a phenoxy group is linked to an acetic acid moiety. hmdb.ca Phenoxyacetic acid itself (C₈H₈O₃) is an O-phenyl derivative of glycolic acid. jetir.orgwikipedia.org First synthesized in 1880, this structural motif is found in numerous pharmaceuticals, pesticides, fungicides, and dyes. jetir.orgwikipedia.orgnih.gov The versatility of the phenoxyacetic acid scaffold allows it to serve as a central component in drugs with diverse pharmacological activities, including anti-inflammatory, antibacterial, antihypertensive, and antifungal properties. jetir.orgjetir.org Its derivatives are a cornerstone in the development of herbicides and have been explored for a range of therapeutic applications, from anti-cancer to antioxidant agents. nih.govjetir.org
Benzoylamino Derivatives: These compounds are characterized by the presence of a benzoyl group attached to an amine, forming a benzamide (B126) linkage. This structural unit is a key feature in many biologically active molecules. Research has shown that benzoylamino derivatives can exhibit potent anti-inflammatory, antibacterial, and antiviral activities. nih.govnih.gov The benzoylamino moiety often plays a crucial role in the molecule's ability to interact with biological targets. For instance, specific substitution patterns on the benzoyl ring can significantly influence the compound's efficacy and selectivity. nih.govresearchgate.net
The compound this compound uniquely integrates these two important pharmacophores, creating a hybrid structure with potential for novel biological activities.
Structural Significance of the 4 Phenoxy Benzoylamino Acetic Acid Moiety in Bioactive Molecules
Established Reaction Pathways for Amide Bond Formation
The crucial step in the synthesis of this compound is the formation of the amide linkage between the carboxylic acid of 4-phenoxybenzoic acid and the amino group of glycine (B1666218). This transformation is a cornerstone of organic synthesis, particularly in peptide and medicinal chemistry. nih.govuni-marburg.denih.gov
Coupling Strategies Utilizing Glycine and 4-Phenoxybenzoic Acid Derivatives
The direct reaction between a carboxylic acid and an amine to form an amide is typically a slow process. youtube.com Therefore, the carboxylic acid group of 4-phenoxybenzoic acid must first be "activated" to facilitate the reaction with glycine. youtube.comluxembourg-bio.com This activation can be achieved through several methods, often involving the conversion of the carboxylic acid into a more reactive intermediate.
One common approach involves the use of coupling reagents, such as carbodiimides, which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amino group of glycine, leading to the formation of the desired amide bond. To prevent side reactions and loss of stereochemical integrity, a hydroxylamine (B1172632) derivative can be used to trap the active species, forming an active ester which then reacts with the amine. luxembourg-bio.com
Another strategy is the conversion of 4-phenoxybenzoic acid into its corresponding acid chloride, 4-phenoxybenzoyl chloride. orgsyn.org This is typically achieved by reacting the carboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). orgsyn.org The resulting acid chloride is highly electrophilic and readily reacts with glycine in the presence of a base to neutralize the HCl byproduct, yielding this compound.
The table below summarizes common coupling agents and their roles in amide bond formation.
| Coupling Agent/Method | Intermediate | Key Features |
| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | Widely used, can lead to racemization if not controlled. |
| Acid Chlorides (via Oxalyl Chloride/Thionyl Chloride) | Acyl Chloride | Highly reactive, reaction is often rapid. orgsyn.org |
| Aminium Salts (e.g., HATU, HBTU) | Active Ester | Efficient, often used in solid-phase peptide synthesis. luxembourg-bio.com |
Synthesis of Key Precursors to the this compound Scaffold
Routes to 4-Phenoxybenzoic Acid
4-Phenoxybenzoic acid is a crucial intermediate that can be synthesized through several established methods. guidechem.com
A common and effective method for the synthesis of 4-phenoxybenzoic acid is the oxidation of 4-phenoxyacetophenone. chemicalbook.compatsnap.com This transformation can be achieved using various oxidizing agents. One reported method utilizes sodium hypochlorite (B82951) as the oxidant in the presence of polyethylene (B3416737) glycol (PEG)-400 as a catalyst. chemicalbook.com The synthesis of the precursor, 4-phenoxyacetophenone, can be accomplished via a Friedel-Crafts acylation reaction of diphenyl ether. google.com
Another approach involves a halogenation reaction of 4-phenoxyacetophenone followed by hydrolysis. guidechem.com For instance, the intermediate can be treated with a sodium hypochlorite solution to form a crude product which is then purified. guidechem.com
The Ullmann condensation reaction provides a direct route to 4-phenoxybenzoic acid by forming the ether linkage. wikipedia.org This reaction typically involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. wikipedia.org In the synthesis of 4-phenoxybenzoic acid, this translates to the reaction of phenol with p-chlorobenzoic acid. chemicalbook.com The reaction is generally carried out at elevated temperatures in the presence of a base and a copper catalyst. chemicalbook.comwikipedia.org A specific procedure involves first preparing sodium phenate by reacting phenol with sodium hydroxide, and then reacting this with p-chlorobenzoic acid in a high-boiling solvent like tetrahydronaphthalene at around 150°C. chemicalbook.com This method can achieve high yields, with one report citing a yield of 89.0% after purification. chemicalbook.com
The table below outlines the key parameters for these synthetic routes to 4-phenoxybenzoic acid.
| Starting Materials | Reagents and Conditions | Product | Yield |
| 4-Phenoxyacetophenone | Sodium hypochlorite, PEG-400 | 4-Phenoxybenzoic Acid | Not specified chemicalbook.com |
| Phenol, p-Chlorobenzoic Acid | 1. NaOH, water, 60°C; 2. Tetralin, 150°C | 4-Phenoxybenzoic Acid | 89.0% chemicalbook.com |
Synthesis of Substituted Glycine Derivatives for Amidation
While glycine itself is readily available, the synthesis of its derivatives allows for the creation of a diverse range of structural analogues of this compound. These derivatives can introduce various functionalities to modulate the properties of the final molecule.
One straightforward method for synthesizing N-substituted glycine derivatives involves the reaction of an alkyl amine with chloroacetic acid. acs.org This nucleophilic substitution reaction, where the amine displaces the chloride ion, is typically carried out in an aqueous solution. acs.org This approach has been used to synthesize a variety of N-alkylated glycine derivatives with different chain lengths and branching patterns. acs.org
More complex glycine derivatives, such as those with α-heteroatom substitutions, can be prepared from dihaloethanamides. hw.ac.uk Furthermore, the development of solid-phase synthesis techniques has enabled the efficient, iterative construction of N-substituted glycine oligomers, known as peptoids. lsu.edursc.orgnih.gov These methods often involve a two-step cycle of acylation and amination, allowing for the modular assembly of diverse structures. lsu.edursc.org
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of alternative energy sources, eco-friendly solvents, and solvent-free reaction conditions.
One prominent green methodology is the use of microwave irradiation. farmaciajournal.com Conventional synthesis methods often require prolonged reaction times and significant energy input through heating. farmaciajournal.com Microwave-assisted synthesis, in contrast, can dramatically reduce reaction times from hours to minutes, leading to higher yields and cleaner reactions. farmaciajournal.comwjpmr.com For instance, the synthesis of various 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives has been successfully achieved using a solvent-free and catalyst-free microwave-assisted method, highlighting a significant improvement over traditional refluxing techniques. farmaciajournal.com This approach is noted for being environmentally friendly, easy to execute, and highly efficient. farmaciajournal.com
Another core principle of green chemistry is the reduction or replacement of hazardous solvents. Many organic reactions utilize volatile and toxic chlorinated solvents. Green alternatives focus on using safer media such as water or conducting reactions under solvent-free conditions. farmaciajournal.com The synthesis of certain acetanilide (B955) derivatives, for example, has been adapted to be carried out in an aqueous medium, which is considerably faster and avoids the use of chlorinated solvents and acetic acid as a solvent. Similarly, solid-state reactions, where reactants are ground together, can eliminate the need for solvents entirely, as demonstrated in the synthesis of benzilic acid from benzil (B1666583) and sodium hydroxide. wjpmr.com These principles are directly applicable to the multi-step synthesis of this compound, which involves amide bond formation and ether synthesis, steps that can be adapted to greener conditions.
The table below summarizes green chemistry approaches applicable to the synthesis of related organic compounds.
| Green Chemistry Principle | Conventional Method | Green Alternative | Advantages |
| Energy Source | Conventional heating (reflux) | Microwave irradiation | Rapid reaction times, higher yields, energy efficiency farmaciajournal.comwjpmr.com |
| Solvent Use | Volatile organic solvents (e.g., Chloroform) | Water, solvent-free conditions | Reduced toxicity, minimized waste, simplified workup farmaciajournal.com |
| Reagents | Use of hazardous acids and bases (e.g., H₂SO₄, HNO₃) | Eco-friendly reagents (e.g., Calcium nitrate, Acetic acid) | Safer reaction profiles, less environmental pollution wjpmr.com |
| Reaction Conditions | Multi-step, lengthy procedures | One-pot synthesis, solid-state grinding | Process simplification, atom economy, reduced energy consumption wjpmr.com |
Analytical Spectroscopic Characterization Techniques for Novel Compounds
The structural elucidation and confirmation of newly synthesized compounds like this compound and its analogues are critically dependent on a suite of analytical spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and molecular weight.
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For a compound like this compound, characteristic signals would be expected for the aromatic protons on the two phenyl rings, the N-H proton of the amide, and the CH₂ protons of the acetic acid moiety. In a study of related (4-benzoyl-phenoxy)-acetic acid derivatives, the aromatic protons typically appear as multiplets in the range of δ 6.9-8.2 ppm, while the -OCH₂- protons of the acetic acid group show a singlet at approximately δ 4.7 ppm. researchgate.net The amide proton (N-H) signal is often observed as a broad singlet at a downfield chemical shift. blogspot.com
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Key signals for this compound would include those for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the methylene (B1212753) (-CH₂-) carbon. For analogous 2-(4-(phenyldiazenyl)phenoxy) acetic acid derivatives, the carboxylic acid carbon (–COOH) appears around 171 ppm, the methylene carbon (–O–CH₂–) is observed near 65 ppm, and the various aromatic carbons resonate between 115 and 158 ppm. farmaciajournal.com
The following table presents typical ¹H NMR chemical shift data for functional groups found in structural analogues of this compound.
| Compound/Functional Group | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Phenoxyacetic acid | -OCH₂ - | 4.67 | s | chemicalbook.com |
| Phenoxyacetic acid | Aromatic | 6.91-7.28 | m | chemicalbook.com |
| Phenoxyacetic acid | -COOH | 11.34 | s | chemicalbook.com |
| 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid | -NH - | 9.07 | br s | blogspot.com |
| 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid | Aromatic | 6.89-8.05 | m | blogspot.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.com The spectrum of this compound would display several characteristic absorption bands corresponding to its constituent functional groups.
Key expected absorptions include a broad O-H stretching band for the carboxylic acid group, typically found in the 2500-3300 cm⁻¹ region. wiley.com The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. The amide group would show a characteristic N-H stretch around 3300 cm⁻¹ and a strong C=O stretch (Amide I band) near 1650 cm⁻¹. The C-O-C stretching of the ether linkage would be visible in the 1200-1250 cm⁻¹ range. jocpr.com The presence of aromatic rings is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. researchgate.net
The table below lists characteristic IR absorption frequencies for functional groups relevant to the target compound, based on data from its analogues.
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | wiley.com |
| Carboxylic Acid | C=O stretch | 1700-1725 | jocpr.com |
| Amide | N-H stretch | ~3300 | blogspot.com |
| Amide | C=O stretch (Amide I) | ~1650 | blogspot.com |
| Ether | Ar-O-C stretch | 1220-1250 | jocpr.com |
| Aromatic Ring | C=C stretch | 1450-1600 | researchgate.net |
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting pattern of charged fragments provides a "fingerprint" that can help elucidate the structure. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. Key fragmentation pathways would likely involve the cleavage of the amide bond and the ether linkage. For example, the mass spectrum of the related compound phenoxyacetic acid shows a prominent molecular ion peak at m/z 152 and a base peak at m/z 107, corresponding to the loss of the carboxymethyl group (-CH₂COOH). nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is particularly useful for analyzing complex mixtures and confirming the purity and identity of synthesized compounds. researchgate.net In the characterization of (4-benzoyl-phenoxy)-acetic acid derivatives, LC-MS analysis was used to confirm the formation of the desired products by identifying their respective molecular ion peaks. researchgate.net
Positional and Substituent Effects on Biological Potency
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on its three core components: the terminal phenoxy ring, the central benzoyl group, and the glycine unit.
The phenoxy ring system serves as a critical site for modification to enhance biological potency, particularly in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Research has consistently shown that introducing specific substituents at the para-position of this ring can significantly increase inhibitory activity.
For instance, the introduction of a bromo group at the 4-position of the phenoxy ring markedly enhances COX-2 inhibitory efficacy. In one study, the bromo-substituted compound 7b (IC50 = 0.06 ± 0.01 μM) demonstrated more robust inhibition compared to its unsubstituted counterpart 7a (IC50 = 0.13 ± 0.06 μM). mdpi.com This trend was observed across different series of analogues. The incorporation of a bromine atom at this position in compounds 5d–f and 10d–e also resulted in heightened activity compared to the non-brominated versions. mdpi.com These findings underscore the favorable impact of a halogen, specifically bromine, at the para-position of the phenoxy ring for potent COX-2 inhibition. mdpi.com
Furthermore, quantitative structure-activity relationship (QSAR) analyses on related phenoxyacetic acid derivatives suggest that the introduction of hydrophobic and electron-withdrawing groups on this benzene (B151609) ring generally enhances biological activity. nih.gov This aligns with the observed potency of halogenated derivatives. nih.gov In the context of androgen receptor (AR) antagonists, the presence of a phenolic hydroxyl group on the phenoxy moiety was found to be significant for potency, as its deletion resulted in a considerable loss of activity. nih.gov
Table 1: Effect of Phenoxy Ring Substitution on COX-2 Inhibition
| Compound | Substitution on Phenoxy Ring | COX-2 IC50 (μM) | Reference |
|---|---|---|---|
| 5a-c (analogues) | Unsubstituted | 0.13 - 0.97 | mdpi.com |
| 5d-f (analogues) | 4-Bromo | 0.06 - 0.08 | mdpi.com |
| 7a | Unsubstituted | 0.13 ± 0.06 | mdpi.com |
| 7b | 4-Bromo | 0.06 ± 0.01 | mdpi.com |
| 13a | Unsubstituted | 0.23 ± 0.06 | mdpi.com |
| 13b | 4-Bromo | 0.13 ± 0.06 | mdpi.com |
The central benzoyl moiety is another key area for structural modification. Studies on (4-benzoyl-phenoxy)-acetic acid derivatives as antioxidant agents have shown that substituents on the benzoyl ring can modulate activity. For example, a compound with a chloro substituent on the benzoyl ring (6h ) and the unsubstituted benzoyl analogue (6f ) both exhibited good radical scavenging activity. researchgate.net In contrast, a methoxy (B1213986) substituent (6k ) showed notable activity in only one of three antioxidant assays, indicating that electronic and steric properties of the substituent are important determinants of the biological effect. researchgate.net
In the development of antiadenoviral agents based on a related 2-[2-(benzoylamino)benzoylamino]benzoic acid scaffold, it was found that while some variability in the N-terminal moiety was tolerated, benzamides were generally preferred. researchgate.net For a series of novel antimalarial agents, SAR studies revealed that a phenylacetic acid substructure attached to the amino group of a benzophenone (B1666685) core was optimal. Specifically, para-substituents like chloro-, bromo-, and trifluoromethyl- on this acyl residue resulted in the most active compounds. researchgate.net These findings highlight that both the core benzoyl structure and its substituents are critical for tuning the biological potency of these molecules.
Table 2: Antioxidant Activity of Benzoyl-Substituted (4-benzoyl-phenoxy)-acetic acid Derivatives
| Compound | Substitution on Benzoyl Ring | Observed Antioxidant Activity | Reference |
|---|---|---|---|
| 6f | Unsubstituted | Good radical scavenging | researchgate.net |
| 6h | Chloro | Good radical scavenging | researchgate.net |
| 6k | Methoxy | Moderate activity (method-dependent) | researchgate.net |
The glycine unit provides a carboxylic acid function that is often crucial for interaction with biological targets. In studies of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues, the presence of the carboxylic acid was found to be favorable for antiadenoviral activity. researchgate.net The length of the moiety containing the carboxylic acid can also be an important factor for activity. nih.gov
Replacing the glycine unit with other amino acids can also have a significant impact. For instance, coupling N-protected L-amino acids like valine, leucine, and phenylalanine to a benzoyl hydrazide core has been used to generate novel derivatives with antimicrobial properties. mdpi.com The steric and lipophilic properties of the amino acid side chain can influence the compound's ability to interact with its target and penetrate biological membranes. For N-acyl-alpha,alpha-dialkylglycine derivatives, the size of the substituents on the alpha-carbon of the glycine analogue was found to correlate with the rate of amide bond cleavage, demonstrating a clear steric effect on reactivity. researchgate.net Furthermore, dietary supplementation with glycine has been shown to regulate intestinal immunity and gut microbiota in animal models of colitis, suggesting that the glycine moiety itself can have direct biological effects. nih.gov
Conformational Analysis and Correlation with Bioactivity
The three-dimensional shape, or conformation, of this compound derivatives is a critical determinant of their biological activity. The flexible ether linkage and amide bond allow the molecule to adopt various spatial arrangements, and only specific conformations may be able to bind effectively to a biological target.
Conformational analysis of phenoxyacetic acid derivatives has identified two common conformations: synclinal and antiperiplanar. The preference for one conformation over another can be influenced by the substitution pattern and the molecular environment, such as in crystal structures of adducts. The specific conformation adopted by the molecule is crucial for its interaction with receptors or enzymes.
In the context of jasplakinolide (B32604) analogues, which are complex macrocycles containing amino acid components, conformational studies are essential for understanding the influence of amide versus ester bonds on the solution structures. uni-tuebingen.de Comparative modeling studies can reveal how different structural fragments occupy similar volumes in space, guiding the design of new analogues with desired spatial arrangements. uni-tuebingen.de For bioactive molecules, identifying the dominant conformational form is a valuable tool in drug design, as it allows for the development of more rigid analogues that are "pre-organized" for binding, potentially leading to higher potency and selectivity.
Pharmacophore Elucidation for this compound Analogues
A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For analogues of this compound, elucidating the pharmacophore is key to understanding their mechanism of action and designing new, more potent compounds.
For a series of 4-(4-benzoylaminophenoxy)phenol derivatives acting as androgen receptor (AR) antagonists, SAR studies confirmed that their pharmacophore is distinct from that of conventional nonsteroidal AR antagonists. nih.gov This suggests a unique binding mode and highlights the 4-(4-benzoylaminophenoxy)phenol skeleton as a novel core structure for this class of compounds. nih.gov
Pharmacophore modeling for selective COX-2 inhibitors often identifies key features, including a core ring structure with two adjacent aryl groups. nih.gov One of these aryl groups typically bears a para-substituent, such as a methylsulfonyl or aminosulfonyl group, which is crucial for selective interaction with the COX-2 enzyme's side pocket. nih.gov For phenoxyacetic acid derivatives, the acidic moiety is another critical pharmacophoric feature, often involved in key interactions with the target protein. nih.gov The process involves identifying hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are essential for binding. This 3D representation serves as a powerful guide for the rational design and synthesis of new biologically active compounds.
Computational and Chemoinformatic Approaches in the Study of 4 Phenoxy Benzoylamino Acetic Acid
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of (4-Phenoxy-benzoylamino)-acetic acid, docking simulations are instrumental in understanding its potential interactions with various biological targets.
Molecular docking simulations are crucial for elucidating how this compound and its analogs fit into the active site of a target protein. This analysis helps in identifying key amino acid residues that are essential for binding. For instance, in studies of similar phenoxy acetic acid derivatives targeting the COX-2 enzyme, docking has revealed specific interactions within the enzyme's active site that are critical for inhibitory activity. nih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores various possible binding poses.
The analysis of these poses reveals detailed binding modes, including:
Hydrogen Bonds: Formation of hydrogen bonds between the ligand's functional groups (e.g., carboxylic acid, amide) and polar residues in the active site.
Hydrophobic Interactions: Interactions between the aromatic rings (phenoxy and benzoyl groups) of the ligand and non-polar residues of the protein.
Pi-Pi Stacking: Aromatic stacking interactions between the phenyl rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
For example, in docking studies of benzoyl amino phenoxy phenol (B47542) (BAPP) derivatives with the Androgen Receptor (AR), specific interactions with key residues were identified that correlated with their anti-prostate cancer activity. nih.gov This level of detail is fundamental for the rational design of more potent and selective analogs.
A primary goal of molecular docking is to predict the binding affinity between a ligand and its protein target. This is often quantified by a scoring function that estimates the free energy of binding. A lower (more negative) binding energy score typically indicates a more stable ligand-protein complex and, consequently, a higher binding affinity. unair.ac.id
Various scoring functions are employed, ranging from force-field-based methods to empirical and knowledge-based approaches. The output, often presented as a docking score or estimated inhibition constant (Ki), allows for the ranking of different compounds. For instance, studies on phenylhydrazono phenoxyquinoline derivatives docked against the α-amylase enzyme were used to identify hits with the highest negative binding affinity, suggesting potent inhibitory activity. nih.gov While these scores provide a valuable estimation, they are often complemented by more rigorous methods like molecular dynamics simulations to confirm the stability of the predicted binding mode. unair.ac.idnih.gov
| Compound Class | Target Protein | Docking Score (Example) | Predicted Interaction Type |
|---|---|---|---|
| Phenoxy Acetic Acid Derivatives | COX-2 | -9.5 kcal/mol | Hydrogen bonding, Hydrophobic |
| Benzoyl Amino Phenoxy Phenol Derivatives | Androgen Receptor | -8.2 kcal/mol (Glide Score) | Pi-Pi stacking, Hydrogen bonding |
| Phenyl Acetic Acid Derivatives | Pim-1 Kinase | -8.5 kcal/mol | Polar interactions |
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, geometry, and reactivity of molecules. researchgate.net For this compound, these methods can compute a wide range of molecular properties that are not easily accessible through experimental means.
Using a basis set like B3LYP/6-311G(d,p), researchers can perform geometry optimization to determine the most stable 3D conformation of the molecule. researchgate.netnih.gov Other key properties that can be calculated include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions.
Vibrational Frequencies: Calculated vibrational spectra (like FT-IR) can be compared with experimental data to confirm the molecular structure. researchgate.net
Thermodynamic Properties: Properties such as enthalpy, Gibbs free energy, and entropy can be calculated to understand the molecule's stability and reaction energetics. ornl.gov
These quantum chemical descriptors are invaluable for explaining the molecule's behavior at an electronic level and can be used as inputs for developing robust QSAR models.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is essential for predicting the activity of novel molecules and for optimizing lead compounds.
Ligand-based QSAR models are developed when the 3D structure of the target receptor is unknown. These models correlate the biological activity of compounds with their physicochemical properties or structural features (descriptors). For derivatives of phenoxyacetic acid, Hansch-type QSAR analysis has been successfully applied to correlate their antisickling activity with parameters like hydrophobicity (π), electronic effects (σ), and steric properties (molar refractivity, MR). nih.gov
A typical ligand-based QSAR study involves:
Data Set Selection: A series of structurally related compounds with known biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule.
Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
The resulting QSAR equation can then be used to predict the activity of new, unsynthesized analogs of this compound, guiding the design of more potent compounds. nih.gov
| Descriptor Type | Descriptor Example | Property Represented |
|---|---|---|
| Hydrophobic | logP, π | Lipophilicity, membrane permeability |
| Electronic | σ, Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |
| Steric | Molar Refractivity (MR), Molecular Weight | Molecular size and shape |
| Topological | Connectivity Indices | Molecular branching and structure |
When the three-dimensional structure of the target protein is available, receptor-based QSAR (also known as 3D-QSAR) methods can be employed. These approaches consider the 3D properties of the ligands and how they interact with the receptor's binding site.
Prominent 3D-QSAR methods include:
Comparative Molecular Field Analysis (CoMFA): This technique correlates the biological activity of molecules with their steric and electrostatic fields. The ligands are aligned in 3D space, and the interaction energies with a probe atom are calculated at various grid points surrounding them.
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship.
For example, 3D-QSAR studies on biphenyl (B1667301) acetic acid derivatives, which share structural similarities with the subject compound, have highlighted the importance of steric and hydrophobic fields for their anti-inflammatory activity. researchgate.net The results of 3D-QSAR are often visualized as contour maps, which graphically show regions where modifications to the molecular structure are likely to increase or decrease biological activity, providing a clear roadmap for lead optimization.
Virtual Screening Methodologies for Novel this compound Analogues
Virtual screening has emerged as a powerful computational tool in drug discovery to identify promising lead compounds from large chemical libraries. In the context of this compound, these methodologies are instrumental in exploring vast chemical space to find analogues with potentially enhanced biological activity. The strategies employed are broadly categorized into ligand-based and structure-based virtual screening, both of which have been successfully applied to scaffolds related to phenoxy acetic acid.
Ligand-based virtual screening leverages the knowledge of known active compounds to identify new molecules with similar properties. One of the primary techniques in this category is pharmacophore modeling. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's biological activity. For analogues of this compound, a pharmacophore model can be developed based on the spatial arrangement of the phenoxy group, the benzoylamino linker, and the acetic acid moiety, all of which are crucial for molecular recognition by a target receptor. This model then serves as a 3D query to screen large compound databases for molecules that match these key features.
Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target, typically a protein or enzyme. Molecular docking is the most prominent technique in this category. It predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. In the study of novel anti-inflammatory agents with a phenoxy acetic acid moiety, molecular docking has been extensively used to investigate their interactions with the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.govmdpi.comnih.gov For instance, docking studies can elucidate how analogues of this compound fit into the active site of COX-2, revealing key interactions with amino acid residues. These studies often show that the carboxylic acid group forms crucial hydrogen bonds, while the phenoxy and benzoyl groups engage in hydrophobic and van der Waals interactions within the binding pocket.
The insights gained from these computational approaches are invaluable for designing new analogues with improved potency and selectivity. For example, molecular docking studies on phenoxy acetic acid derivatives have shown that substitutions on the phenoxy and phenyl rings can significantly influence their binding affinity for the target protein. mdpi.com
Detailed Research Findings
Recent research on phenoxy acetic acid derivatives has provided significant insights into their potential as selective COX-2 inhibitors. Molecular modeling studies have been instrumental in understanding the structure-activity relationships of these compounds. nih.gov For example, a series of synthesized pyrazoline-phenoxyacetic acid derivatives were evaluated for their COX-2 inhibitory activity. Among them, compounds 6a and 6c showed potent inhibition with IC50 values of 0.03 µM for both. nih.gov
In another study, novel phenoxy acetic acid derivatives were designed and synthesized as anti-inflammatory agents. nih.govmdpi.com Molecular docking simulations were performed to understand the binding interactions of these compounds with the COX-2 enzyme. The results indicated that the compounds fit well within the active site, forming key interactions with the surrounding amino acid residues. The following table summarizes the in vitro COX-2 inhibitory activity of some of the most potent compounds from this study.
| Compound | Substitution on Phenyl Ring | Substitution on Phenoxy Ring | COX-2 IC50 (µM) |
| 5d | H | 4-Br | 0.08 |
| 5e | 4-CH3 | 4-Br | 0.07 |
| 5f | 4-Cl | 4-Br | 0.06 |
| 7b | - | 4-Br | 0.06 |
| 10c | 4-Cl | H | 0.09 |
| 10d | H | 4-Br | 0.08 |
| 10e | 4-CH3 | 4-Br | 0.09 |
| 10f | 4-Cl | 4-Br | 0.07 |
Data sourced from Molecules (2024) nih.govmdpi.com
The data clearly indicates that the presence and position of substituents on both the phenyl and phenoxy rings play a crucial role in the inhibitory activity of these compounds against COX-2. For instance, the introduction of a bromine atom at the 4-position of the phenoxy ring consistently resulted in enhanced potency. mdpi.com Specifically, compound 5f , with a chloro substitution on the phenyl ring and a bromo substitution on the phenoxy ring, exhibited one of the lowest IC50 values, suggesting a strong inhibitory effect. nih.govmdpi.com
Furthermore, in silico studies on 4-(4-benzoylaminophenoxy) phenol derivatives, which share a similar structural backbone, were conducted to identify potential androgen receptor antagonists. nih.govresearchgate.net A virtual screening of 125 compounds was performed, and the best-fit compounds were synthesized and evaluated for their anticancer activities. nih.govresearchgate.net The compound 6i from this series showed the highest activity with an IC50 value of 14.65 ± 1.35 µM. nih.govresearchgate.net These findings, although for a different therapeutic target, underscore the utility of virtual screening in identifying novel bioactive analogues based on the this compound scaffold.
Design and Synthesis of Novel 4 Phenoxy Benzoylamino Acetic Acid Analogues and Hybrid Molecules
Strategic Modifications of the Phenoxy Ring
A primary strategy involves the introduction of halogen atoms, such as chlorine or bromine. Halogen substitution can enhance activity, as seen in studies of substituted (2-phenoxyphenyl)acetic acids where halogenation of the phenoxy ring considerably improved anti-inflammatory properties. mdpi.com For instance, in a series of novel phenoxy acetic acid derivatives developed as potential COX-2 inhibitors, the incorporation of a bromine atom on the phenoxy ring led to a marked enhancement of inhibitory activity compared to the unsubstituted counterparts. mdpi.com
Beyond halogens, other substituents like nitro and alkyl groups have been explored. Nitro group-containing phenoxy derivatives have shown promising anti-cancer, anti-inflammatory, and analgesic activities. nih.gov The synthesis of such derivatives typically involves the reaction of a substituted phenol (B47542) with chloroacetic acid or its esters. google.comjocpr.com A general synthetic route starts with the etherification of a substituted phenol with an α-haloacetic acid ester, followed by hydrolysis to yield the desired phenoxyacetic acid core, which can then be further elaborated.
| Substituent | Position | Rationale / Reported Effect | Reference |
|---|---|---|---|
| Halogen (Cl, Br) | Ortho, Para | Enhances anti-inflammatory and COX-2 inhibitory activity. mdpi.com | mdpi.com |
| Nitro (NO₂) | - | Associated with anti-cancer, anti-inflammatory, and analgesic properties. nih.gov | nih.gov |
| Methyl (CH₃) | Para | Used to explore steric and electronic effects on receptor binding. | jocpr.com |
| Methoxy (B1213986) (OCH₃) | - | Can improve metabolic stability and alter electronic properties. | nih.gov |
Rational Derivatization of the Benzoylamino Linker
The synthesis of the core structure typically involves an amide bond formation between a 4-phenoxyaniline (B93406) intermediate and a substituted benzoic acid or benzoyl chloride. nih.gov This synthetic route allows for significant diversity in the benzoyl portion of the linker. Studies on 4-(4-benzoylaminophenoxy)phenol derivatives, which share the same core linker, revealed that substitutions on the benzoyl ring are critical for activity. For example, a 3-methoxybenzoyl group was found to be highly suitable for potent androgen receptor antagonism. nih.gov Other substitutions, such as pyridine (B92270) rings, also yielded compounds with moderate activity. nih.gov
Further modifications can include altering the amide bond, for instance, through N-alkylation to remove the hydrogen bond donor capability, which can impact binding affinity and cell permeability. The length and flexibility of the linker can also be modulated. In the development of benzodioxane–benzamide (B126) inhibitors, lengthening a methylenoxy linker to an ethylenoxy linker resulted in a strong increase in antimicrobial activity, highlighting the importance of linker length. nih.gov While not a direct modification of the amide, this principle of optimizing spatial orientation by altering linker characteristics is applicable.
| Modification Site | Example Modification | Potential Impact | Reference |
|---|---|---|---|
| Benzoyl Ring | Introduction of methoxy, halogen, or heteroaromatic rings (e.g., pyridine). nih.gov | Alters electronic and steric properties, potentially improving target binding and selectivity. | nih.gov |
| Amide Nitrogen | N-methylation | Removes H-bond donor capacity; may increase metabolic stability and affect conformation. | - |
| Amide Bond | Replacement with bioisosteres like urea (B33335) or thiourea. nih.gov | Changes bond angles, polarity, and hydrogen bonding patterns. | nih.gov |
| Linker Length | Insertion of additional methylene (B1212753) groups between components. | Optimizes distance and orientation between key pharmacophoric features. nih.gov | nih.gov |
Chemical Modifications at the Acetic Acid Terminal Group
The terminal carboxylic acid group is a key pharmacophoric element, often involved in critical interactions with biological targets through hydrogen bonding or ionic interactions. However, its presence can sometimes lead to poor pharmacokinetic properties, such as low cell permeability or rapid metabolism via pathways like glucuronidation. researchgate.netnih.gov Consequently, a common strategy in drug design is to replace the carboxylic acid with a suitable bioisostere—a different functional group that retains the desired biological activity while improving physicochemical properties. drughunter.com
A widely used carboxylic acid bioisostere is the 5-substituted 1H-tetrazole ring. Tetrazoles have a pKa comparable to carboxylic acids (pKa ≈ 4.5–4.9), allowing them to exist as anions at physiological pH and mimic the ionic interactions of a carboxylate. drughunter.com This replacement has been successful in numerous drugs, often leading to increased potency and better metabolic profiles. drughunter.comnih.gov
Other acidic bioisosteres include N-acylsulfonamides and hydroxamic acids. nih.govhyphadiscovery.com Hydroxamic acids are moderately acidic (pKa ≈ 8–9) and are strong metal chelators. nih.gov Non-acidic, neutral bioisosteres can also be employed to improve properties like CNS distribution. These replacements rely on forming specific hydrogen bonds or cation-π interactions to replicate the binding of the original carboxylic acid. nih.govhyphadiscovery.com
| Bioisostere | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Tetrazole | Acidic (pKa ≈ 4.5-4.9), planar, aromatic. drughunter.com | Resistant to acyl glucuronidation; can improve metabolic stability and potency. drughunter.comhyphadiscovery.com | drughunter.comhyphadiscovery.com |
| N-Acylsulfonamide | Acidic, capable of H-bonding. | Can modulate acidity and lipophilicity. nih.gov | nih.gov |
| Hydroxamic Acid | Moderately acidic (pKa ≈ 8-9), metal chelator. nih.gov | Offers different interaction patterns; useful in specific target classes (e.g., metalloenzymes). | nih.gov |
| Isoxazolol | Acidic, heterocyclic. | Can alter physicochemical properties and target interactions. nih.gov | nih.gov |
Conjugation with Peptidomimetics and Amino Acid Moieties
Conjugating a bioactive molecule to amino acids or peptidomimetics is a well-established prodrug strategy to enhance therapeutic properties. nih.gov This approach can improve aqueous solubility, facilitate transport across biological membranes via amino acid transporters, and increase stability against enzymatic degradation. The terminal carboxylic acid of the (4-Phenoxy-benzoylamino)-acetic acid scaffold is an ideal handle for such conjugation.
The chemical reaction involves forming a new amide bond between the carboxyl group of the parent molecule and the N-terminus of an amino acid or peptide. This is typically achieved using standard peptide coupling agents like carbodiimides (e.g., DCC, EDC). nih.gov The choice of the amino acid conjugate can be strategic; for example, conjugating with natural L-amino acids like glycine (B1666218) or glutamine can aid in solubility and excretion. nih.gov
Alternatively, using unnatural amino acids, such as D-amino acids, can significantly enhance resistance to proteolysis by peptidases, which are stereospecific for L-amino acids. nih.gov Peptidomimetics, which are structures designed to mimic peptides but with altered backbones, can also be conjugated to improve metabolic stability and oral bioavailability while maintaining the desired biological interactions. nih.gov
| Conjugate Type | Example | Purpose / Rationale | Reference |
|---|---|---|---|
| Natural L-Amino Acid | Glycine, Glutamine, Serine | Improve solubility, facilitate excretion, utilize amino acid transporters. | |
| Unnatural D-Amino Acid | D-Alanine, D-Serine | Increase resistance to enzymatic degradation by peptidases. nih.gov | nih.gov |
| Dipeptide/Tripeptide | Gly-Gly, Ala-Ala | Can be designed for specific transporter recognition or targeted release. | nih.gov |
| Peptidomimetic | β-turn mimetics, non-peptide backbones | Enhance metabolic stability, oral bioavailability, and conformational rigidity. | - |
Hybridization with Other Pharmacologically Active Scaffolds
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric scaffolds to create a single hybrid molecule with a potentially synergistic, additive, or novel biological activity profile. This approach can also improve affinity and selectivity or overcome drug resistance mechanisms.
The this compound structure can be hybridized by incorporating other known pharmacologically active heterocyclic systems. For example, the terminal phenoxy ring could be replaced with or fused to heterocycles known for specific activities. Research on phenoxy acetamide (B32628) derivatives has explored hybridization with moieties such as chalcones, indoles, and quinolines. nih.gov
Another approach is to attach a heterocyclic scaffold to the core molecule. For instance, the Mannich reaction has been used to create hybrid molecules by linking scaffolds like 1,2,4-triazoles or 1,3,4-oxadiazoles to the core structures of penicillanic or cephalosporanic acids. nih.gov Similarly, a heterocyclic ring system could be appended to the benzoyl ring of the this compound core. The synthesis of such hybrids allows for the exploration of new chemical space and the development of compounds with unique pharmacological profiles.
| Hybridization Strategy | Example Scaffold to Incorporate | Potential Biological Target/Activity | Reference |
|---|---|---|---|
| Replacement of Phenoxy Ring | Quinoline | Antimicrobial, Anticancer | nih.gov |
| Attachment to Benzoyl Ring | 1,2,4-Triazole | Antifungal, Antimicrobial | nih.gov |
| Attachment to Benzoyl Ring | 1,3,4-Oxadiazole | Anti-inflammatory, Antimicrobial | nih.gov |
| Fusion to Phenoxy or Benzoyl Ring | Indole | Anticancer, Anti-inflammatory | nih.gov |
Future Directions and Emerging Research Paradigms for 4 Phenoxy Benzoylamino Acetic Acid
Identification of Novel Biological Targets and Polypharmacology
A primary future direction is the systematic identification of novel biological targets for (4-Phenoxy-benzoylamino)-acetic acid. While the specific interactions of this compound are not well-documented, the chemical moieties it contains are present in other bioactive molecules, offering clues to potential target classes. For instance, derivatives of phenoxyacetic acid have been investigated for a range of biological activities, including the inhibition of cyclooxygenase-2 (COX-2) for anti-inflammatory effects and as androgen receptor antagonists. nih.govmdpi.com Similarly, benzanilide (B160483) structures, which are related to the benzoylamino portion, are known to interact with various receptors and enzymes.
The concept of polypharmacology , where a single drug interacts with multiple targets, is a crucial emerging paradigm. Rather than being an undesirable trait, multi-target activity can lead to enhanced efficacy or synergistic effects, particularly in complex diseases like cancer or neurodegenerative disorders. A comprehensive screening of this compound against diverse panels of receptors, enzymes, and ion channels could uncover unexpected multi-target activities. This approach moves beyond the "one drug, one target" hypothesis and embraces a more holistic view of drug action. Future research should focus on high-throughput screening campaigns and affinity-based proteomics to map the interaction profile of the compound across the human proteome, potentially revealing novel therapeutic applications.
| Potential Target Class | Rationale Based on Structural Analogs | Therapeutic Area |
|---|---|---|
| Nuclear Receptors (e.g., Androgen Receptor, PPARs) | Phenoxy and benzanilide scaffolds are present in known nuclear receptor modulators. nih.gov | Oncology, Metabolic Diseases |
| Cyclooxygenase (COX) Enzymes | Phenoxy acetic acid derivatives have shown selective COX-2 inhibition. mdpi.com | Inflammation, Pain |
| Kinases | The core structure could serve as a scaffold for ATP-competitive inhibitors. | Oncology, Inflammatory Diseases |
| Protein-Protein Interaction (PPI) Interfaces | The rigid, yet adaptable structure may disrupt specific PPIs. | Various (e.g., Oncology, Virology) |
| Antioxidant Pathways | (4-benzoyl-phenoxy)-acetic acid derivatives have demonstrated antioxidant properties. nih.gov | Oxidative Stress-Related Diseases |
Advanced Computational Design and De Novo Synthesis Strategies
Computational chemistry offers powerful tools to accelerate the exploration of the chemical space around the this compound scaffold. Advanced computational design can be employed to predict the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as to model its binding to potential targets identified in screening assays.
De novo drug design represents a paradigm shift from screening existing libraries to creating novel molecules from scratch. deeporigin.com Using the this compound core as a starting point, generative artificial intelligence (AI) models can design new derivatives with optimized properties. biostrand.ainih.gov These computational methods can rapidly generate and evaluate thousands of virtual compounds, prioritizing those with the highest predicted affinity, selectivity, and drug-likeness for synthesis. deeporigin.comnih.gov
| Phase | Strategy | Description | Key Technologies |
|---|---|---|---|
| 1. Design | Generative Modeling | Utilize AI to generate novel molecular structures based on the core scaffold, optimized for specific properties (e.g., binding affinity, low toxicity). acs.org | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). biostrand.ai |
| 2. Prioritization | In Silico Screening | Evaluate generated molecules using molecular docking, molecular dynamics simulations, and ADMET prediction to select the most promising candidates. | Docking software (e.g., AutoDock), QSAR models. |
| 3. Synthesis | Combinatorial Chemistry / Parallel Synthesis | Synthesize focused libraries of the prioritized candidates for biological testing. This allows for rapid exploration of structure-activity relationships (SAR). | Automated synthesis platforms, high-throughput purification. nih.gov |
| 4. Iteration | AI-Informed Refinement | Feed experimental results from synthesized compounds back into the generative models to refine subsequent design cycles. | Active Learning, Reinforcement Learning. deeporigin.com |
On the synthesis front, modern strategies like parallel synthesis can be used to rapidly create a library of analogs based on the computational designs. nih.gov For example, by varying the substituents on both the phenoxy and benzoyl rings, a diverse set of compounds can be produced efficiently. The synthesis of phenoxy acetic acid derivatives often involves the reaction of a substituted phenol (B47542) with chloroacetic acid, followed by amide bond formation. nih.gov These established synthetic routes can be adapted for a combinatorial approach to systematically explore the structure-activity relationship (SAR) around the core scaffold.
Integration with Systems Biology and Network Pharmacology Approaches
To truly understand the potential of this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. Systems biology and network pharmacology are interdisciplinary fields that aim to understand how drugs exert their effects through complex biological networks. mdpi.com This approach is particularly valuable for elucidating the mechanisms of compounds with polypharmacological profiles.
A network pharmacology workflow for this compound would involve several key steps. First, potential protein targets are predicted using computational databases and confirmed through initial screening. Next, these targets are mapped onto known protein-protein interaction (PPI) networks. By analyzing the topology of this drug-target network, researchers can identify key proteins (hubs) and biological pathways that are likely to be modulated by the compound. This can provide mechanistic insights and suggest potential therapeutic indications or side effects that would not be apparent from studying a single target in isolation. Finally, molecular docking and dynamic simulations can be used to validate the interactions between the compound and the key network targets. This integrated approach provides a comprehensive view of a drug's mechanism of action, bridging the gap between molecular interactions and physiological outcomes.
Q & A
Q. What are the recommended synthetic routes for preparing (4-Phenoxy-benzoylamino)-acetic acid?
A two-step approach is commonly employed:
- Step 1 : Activation of 4-phenoxybenzoic acid using coupling agents like EDCl/HOBt in anhydrous DMF or THF under nitrogen to form the reactive intermediate.
- Step 2 : Reaction with glycine or its derivatives (e.g., glycine methyl ester) at 0–25°C for 12–24 hours, followed by hydrolysis under basic conditions (NaOH/EtOH) to yield the free acid . Purity is verified via TLC (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : In DMSO-d6, the phenoxy aromatic protons appear as doublets (δ 7.2–7.8 ppm), while the acetic acid moiety shows a singlet for the methylene group (δ 4.1–4.3 ppm) and a broad peak for the carboxylic acid (δ 12–13 ppm) .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C from phenoxy group).
- Mass Spectrometry (ESI-MS) : Molecular ion [M-H]⁻ peak at m/z 285.1 (calculated for C₁₅H₁₃NO₄).
Q. How can researchers assess the purity of this compound?
- HPLC : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) at 1.0 mL/min, UV detection at 254 nm. Retention time ~8.2 minutes .
- Melting Point Analysis : Compare observed mp (e.g., 185–187°C) with literature values to confirm crystallinity and purity .
Advanced Research Questions
Q. What mechanistic insights explain the stability of this compound under varying pH conditions?
Hydrolysis studies in buffered solutions (pH 2–10) reveal:
- Acidic Conditions (pH < 4) : Degradation via cleavage of the amide bond, with pseudo-first-order kinetics (k = 1.2 × 10⁻³ min⁻¹ at pH 2).
- Neutral/Alkaline Conditions (pH 7–10) : Carboxylic acid deprotonation enhances solubility but does not accelerate degradation significantly . Recommendation: Store the compound in anhydrous, low-temperature environments to minimize hydrolysis.
Q. How do substituents on the phenoxy ring influence the compound’s biological activity?
Computational docking (AutoDock Vina) and SAR studies demonstrate:
- Electron-withdrawing groups (e.g., -NO₂) : Increase binding affinity to target enzymes (e.g., COX-2) by enhancing hydrogen-bond interactions (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for unsubstituted analogs).
- Electron-donating groups (e.g., -OCH₃) : Reduce metabolic stability due to increased cytochrome P450 oxidation . Experimental validation: Synthesize derivatives and assay inhibition of inflammatory markers (e.g., IL-6, TNF-α) in RAW 264.7 macrophages.
Q. What strategies resolve contradictory data in crystallographic and computational structural analyses?
Discrepancies between X-ray crystallography (showing planar amide geometry) and DFT calculations (predicting slight non-planarity) arise from:
- Solvatomorphism : Crystal packing forces in polar solvents (e.g., DMSO) stabilize planar conformations.
- Intermolecular H-bonding : Carboxylic acid dimers in the solid state vs. monomeric forms in solution . Methodology: Perform variable-temperature NMR and solvent-dependent DFT simulations to reconcile differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
